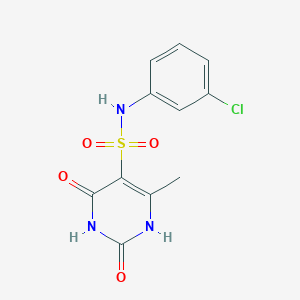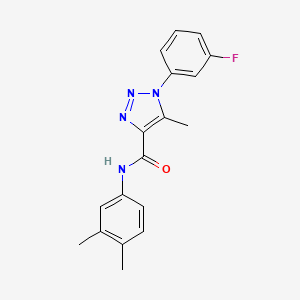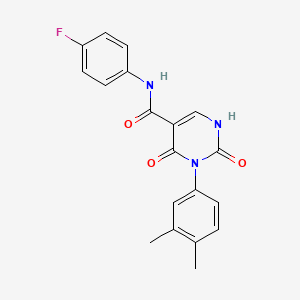![molecular formula C20H18N4O2 B11294664 N-(2,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11294664.png)
N-(2,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a carboxamide group attached to it. The presence of the 2,4-dimethylphenyl and 1-methyl-4-oxo substituents further enhances its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: This step involves the condensation of a suitable pyrrole derivative with an aldehyde or ketone to form the pyrimidine ring.
Cyclization: The intermediate formed in the previous step undergoes cyclization to form the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core.
Functionalization: The core structure is then functionalized by introducing the 2,4-dimethylphenyl and 1-methyl-4-oxo groups through various organic reactions such as Friedel-Crafts acylation and alkylation.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxamide group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various cellular processes. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as kinase inhibitors.
Pyrrolo[2,3-d]pyrimidine: Shares the pyrimidine core and exhibits similar pharmacological properties.
Thiazolopyrimidine: Known for its anticancer and anti-inflammatory activities.
Uniqueness
N-(2,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of the 2,4-dimethylphenyl group, which enhances its biological activity and specificity. This compound’s unique structure allows it to interact with a distinct set of molecular targets, making it a valuable candidate for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C20H18N4O2 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-12-7-8-15(13(2)10-12)21-19(25)16-11-14-18(23(16)3)22-17-6-4-5-9-24(17)20(14)26/h4-11H,1-3H3,(H,21,25) |
Clave InChI |
XIFXNESZSCXRTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11294581.png)
![8-chloro-7-hydroxy-6-(piperidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11294588.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11294592.png)
![N-(3,4-dimethylphenyl)-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11294595.png)
![2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11294604.png)


![Ethyl 4-(4-methylphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11294621.png)
![3-(4-ethoxyphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11294630.png)
![2-hydroxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11294635.png)
![Methyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11294639.png)
![2-{2-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11294642.png)

![N-(4-fluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11294655.png)
